molecular formula C18H22N4O4 B11972974 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone

2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone

Cat. No.: B11972974
M. Wt: 358.4 g/mol
InChI Key: ZVUYALHOIKNROG-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone is a complex organic compound with the molecular formula C18H22N4O4. This compound is known for its unique structure, which includes two dihydroxybenzaldehyde groups linked by a hydrazone bridge. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone typically involves the condensation reaction of 2,4-dihydroxybenzaldehyde with a hydrazine derivative. The reaction is carried out in a solvent such as methanol under mild conditions. The reaction mixture is stirred at room temperature until the product precipitates out .

Industrial Production Methods

the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the type of reaction and the reagents used .

Scientific Research Applications

2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their function. It can also participate in redox reactions, altering the oxidative state of cellular components .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: A simpler form of the compound with similar chemical properties.

    3,4-Dihydroxybenzaldehyde: An isomer with different positioning of hydroxyl groups.

    Isonicotinic acid hydrazide derivatives: Compounds with similar hydrazone linkages.

Uniqueness

What sets 2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone apart is its dual dihydroxybenzaldehyde groups and the specific hydrazone linkage, which confer unique chemical and biological properties .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

4-[[2-[[(2,4-dihydroxyphenyl)methylideneamino]-methylamino]ethyl-methylhydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C18H22N4O4/c1-21(19-11-13-3-5-15(23)9-17(13)25)7-8-22(2)20-12-14-4-6-16(24)10-18(14)26/h3-6,9-12,23-26H,7-8H2,1-2H3

InChI Key

ZVUYALHOIKNROG-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)N=CC1=C(C=C(C=C1)O)O)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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